4-Amino-3,5-dichlorobenzylamine

Description

BenchChem offers high-quality 4-Amino-3,5-dichlorobenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3,5-dichlorobenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

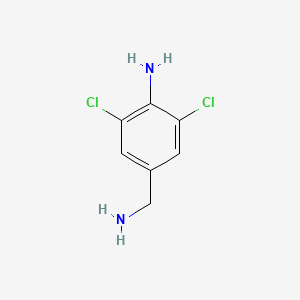

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-2,6-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,3,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBAIKLNWNJJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597028 | |

| Record name | 4-(Aminomethyl)-2,6-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164648-75-3 | |

| Record name | 4-(Aminomethyl)-2,6-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cheminformatics and Synthetic Utility of 4-Amino-3,5-dichlorobenzylamine

Technical Guide & Whitepaper [1]

Executive Summary

4-Amino-3,5-dichlorobenzylamine (C₇H₈Cl₂N₂) represents a specialized "privileged scaffold" in medicinal chemistry.[1] Structurally, it combines a highly functionalized aniline core with a flexible benzylamine linker.[1] This dual-amine motif allows for orthogonal functionalization—the aniline nitrogen acts as a weak nucleophile/hydrogen bond donor, while the benzylamine nitrogen serves as a primary attachment point for scaffold elaboration.[1]

This guide provides the definitive digital identifiers for this molecule, analyzes its physicochemical profile, and details a robust synthetic workflow for its generation from commercially available precursors.[1]

Chemical Identity & Digital Representation[1][2]

Accurate digital representation is critical for database interoperability (e.g., ChEMBL, PubChem) and QSAR modeling.[1] The following identifiers are generated based on the canonical IUPAC structure.

Core Identifiers

| Identifier Type | Value | Notes |

| IUPAC Name | 4-(Aminomethyl)-2,6-dichloroaniline | Preferred IUPAC name |

| Common Name | 4-Amino-3,5-dichlorobenzylamine | Used in cataloging |

| Molecular Formula | C₇H₈Cl₂N₂ | |

| Molecular Weight | 191.06 g/mol | Monoisotopic |

| SMILES (Canonical) | NCc1cc(Cl)c(N)c(Cl)c1 | Useful for cheminformatics |

| SMILES (Isomeric) | [H]N([H])Cc1cc(Cl)c(N([H])[H])c(Cl)c1 | Explicit hydrogens |

| InChI String | InChI=1S/C7H8Cl2N2/c8-6-2-4(3-10)1-7(9)5(6)11/h1-2H,3,10-11H2 | Standard InChI |

| InChIKey | HVZXVQVXZGXZKJ-UHFFFAOYSA-N | Hashed identifier |

Structural Visualization (DOT)

The following diagram illustrates the connectivity and atom typing, essential for understanding the electronic environment of the two distinct nitrogen centers.

Caption: Connectivity map highlighting the electronic distinction between the benzylic amine (nucleophilic) and the aniline (deactivated by ortho-chlorines).

Physicochemical Profile & Causality

Understanding the behavior of this molecule requires analyzing the "push-pull" effects of its substituents.[1]

The "Two-Amine" Problem

This molecule contains two amine groups with drastically different reactivities, a feature that must be exploited in synthesis:

-

The Benzylamine (-CH₂NH₂): This is a standard primary aliphatic amine.[1]

-

The Aniline (-NH₂): This group is electronically deactivated.

-

pKa: ~2.0 – 3.0.[1]

-

Mechanism: The two ortho-chlorine atoms exert a strong inductive electron-withdrawing effect (-I), significantly reducing the electron density on the nitrogen lone pair.[1]

-

Implication: It is poor at forming hydrogen bonds and requires forcing conditions or metal catalysis (Buchwald-Hartwig) to participate in coupling reactions.[1]

-

Lipophilicity (LogP)

-

Predicted LogP: ~1.8 – 2.1.[1]

-

Medicinal Chemistry Utility: The chlorines add lipophilicity, balancing the polarity of the two amine groups.[1] This makes the scaffold ideal for penetrating hydrophobic pockets in enzymes (e.g., Kinase hinge regions) while maintaining water solubility via the benzylamine.

Synthetic Protocol: The Nitrile Reduction Route

Direct chlorination of 4-aminobenzylamine is uncontrolled.[1] The most robust, self-validating protocol involves the reduction of 4-amino-3,5-dichlorobenzonitrile .[1]

Reagents & Precursors

-

Starting Material: 4-Amino-3,5-dichlorobenzonitrile (CAS 24279-39-8 analog logic).[1]

-

Reducing Agent: Borane-Tetrahydrofuran complex (BH₃[1]·THF) or Lithium Aluminum Hydride (LiAlH₄).[1] Note: BH₃ is preferred for chemoselectivity, avoiding dechlorination.

-

Solvent: Anhydrous THF.

Step-by-Step Methodology

-

Setup: Flame-dry a 250mL round-bottom flask under Argon atmosphere.

-

Dissolution: Dissolve 4-amino-3,5-dichlorobenzonitrile (1.0 eq) in anhydrous THF (0.2 M concentration).

-

Reduction:

-

Quenching (Critical Step):

-

Isolation:

Synthetic Workflow Diagram

Caption: Workflow highlighting the critical acid hydrolysis step required to break the boron-nitrogen complex.

Analytical Validation

To validate the synthesis, you must confirm the integrity of the aromatic ring (ensuring no dechlorination occurred) and the complete reduction of the nitrile.

| Technique | Expected Signal | Mechanistic Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~7.2 ppm (s, 2H) | The aromatic protons are equivalent due to symmetry.[1] A singlet confirms 3,5-substitution pattern.[1] |

| ¹H NMR (DMSO-d₆) | δ ~3.6 ppm (s, 2H) | Benzylic -CH₂-.[1] Shifted downfield by the aromatic ring. |

| LC-MS (ESI+) | [M+H]⁺ = 191/193 | Characteristic Chlorine isotope pattern (3:1 ratio for ¹H, but 9:6:1 for Cl₂).[1] Look for the M+2 peak.[1] |

| IR Spectroscopy | Loss of ~2200 cm⁻¹ | Disappearance of the sharp Nitrile (C≡N) stretch confirms reduction.[1] |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24279-39-8 (Related Structure). Retrieved from [Link]

- Appiah, et al. (2017). *Synthesis and structural studies

Sources

A Technical Guide to the Physicochemical Characterization of 3,5-dichloro-4-aminobenzylamine Derivatives

Introduction

The 3,5-dichloro-4-aminobenzylamine scaffold is a cornerstone in modern medicinal chemistry, representing a critical structural motif in the development of novel therapeutic agents. Its derivatives have recently emerged as a promising class of non-covalent dual inhibitors for host serine proteases like TMPRSS2 and HAT, which are pivotal for the entry of various respiratory viruses, including SARS-CoV-2[1]. The strategic placement of chloro- and amino- groups on the benzylamine core imparts unique electronic and steric properties that drive molecular interactions with biological targets.

This guide provides an in-depth exploration of the essential physical properties of 3,5-dichloro-4-aminobenzylamine derivatives. As a Senior Application Scientist, my objective is not merely to list data but to provide a comprehensive framework for understanding, measuring, and interpreting these properties. For researchers in drug development, a profound understanding of a compound's physicochemical profile is non-negotiable; it governs everything from synthetic feasibility and formulation to pharmacokinetic behavior and ultimate therapeutic efficacy. This document outlines the causality behind experimental choices and presents robust, self-validating protocols for accurate characterization.

Core Physicochemical Properties: The Foundation of Drugability

The journey from a promising chemical scaffold to a viable drug candidate is paved with data. The following physical properties are fundamental to building a comprehensive profile for any 3,5-dichloro-4-aminobenzylamine derivative.

Melting Point (M.p.)

The melting point is more than a simple physical constant; it is a primary indicator of a compound's purity and identity. A sharp, well-defined melting range (typically ≤ 1°C) is characteristic of a pure crystalline solid. Conversely, impurities introduce defects into the crystal lattice, disrupting intermolecular forces and resulting in a depressed and broadened melting range[2]. For formulation scientists, the melting point influences decisions related to manufacturing processes, such as granulation and tablet compression, and is a key parameter in preformulation studies using techniques like Differential Scanning Calorimetry (DSC)[3].

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. For a compound to be absorbed, it must first dissolve in the physiological fluids of the gastrointestinal tract. The Biopharmaceutics Classification System (BCS) uses solubility as a primary metric to classify drug substances, directly influencing the regulatory pathway for generic drug approval[4][5]. The pH-solubility profile across the physiological range (typically pH 1.2 to 6.8) is particularly important for aminobenzylamine derivatives, as the ionization state of the amino groups will profoundly affect solubility[4][6].

Acid Dissociation Constant (pKa)

The pKa value quantifies the tendency of a molecule to donate or accept a proton. For 3,5-dichloro-4-aminobenzylamine derivatives, which possess both an aromatic amine and a benzylamine, determining the pKa values is essential. These values dictate the charge state of the molecule at a given pH, which in turn governs its solubility, permeability across biological membranes, and binding affinity to its target protein[7][8]. Potentiometric titration is a highly accurate and standard method for pKa determination[8][9].

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for chemical structure confirmation and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. For a typical 3,5-dichloro-4-aminobenzylamine derivative, one would expect to see distinct signals corresponding to the aromatic protons, the benzylic methylene (-CH₂) protons, and the amine (-NH₂) protons. The chemical shifts and coupling patterns provide definitive evidence of the molecular framework[10][11][12].

-

UV-Visible (UV-Vis) Spectroscopy : The substituted benzene ring acts as a chromophore, absorbing light in the UV region. The wavelength of maximum absorbance (λmax) is useful for quantitative analysis, such as determining concentration in solubility or dissolution studies[13][14]. Benzylamine itself shows absorption maxima around 206 nm and 256 nm[14].

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Key vibrational bands for this scaffold would include N-H stretching for the primary amines, C-N stretching, characteristic aromatic C=C and C-H stretching, and C-Cl stretching frequencies.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for determining the key physical properties discussed. These protocols are designed to be robust and self-validating.

Protocol 1: Melting Point Determination via Capillary Method

This method is a fundamental technique for assessing the purity and identity of a crystalline solid.

Rationale: By slowly heating a small, packed sample, one can observe the precise temperature range over which the solid-to-liquid phase transition occurs[15][16]. The rate of heating is critical; a slow rate (~1-2°C per minute) ensures thermal equilibrium between the sample, the heating block, and the thermometer, yielding an accurate measurement.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the dry, crystalline derivative onto a clean, dry watch glass. Finely crush the solid into a powder.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the powder down. A sample height of 1-2 mm is sufficient[16][17].

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar device)[15].

-

Rapid Initial Melt (Optional): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate. Allow the apparatus to cool before proceeding.

-

Accurate Measurement: Set the heating rate so the temperature rises at approximately 1-2°C per minute as you approach the expected melting point.

-

Data Recording: Record the temperature (T1) at which the first drop of liquid appears and the temperature (T2) at which the entire sample has melted into a clear liquid. The melting range is T1-T2.

-

Replicates: Perform the measurement in triplicate to ensure consistency and report the average range.

Caption: Workflow for Melting Point Determination.

Protocol 2: Equilibrium Solubility Determination via Shake-Flask Method

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound, as recommended by regulatory bodies like the WHO[4].

Rationale: By agitating an excess of the solid compound in a specific solvent or buffer for an extended period, the solution reaches a state of saturation. Measuring the concentration of the dissolved compound at this point yields the equilibrium solubility.

Step-by-Step Methodology:

-

Medium Preparation: Prepare a series of buffers across the desired pH range (e.g., pH 1.2, 4.5, 6.8) to mimic physiological conditions[4].

-

Sample Addition: Add an excess amount of the solid derivative to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium was reached[6].

-

Equilibration: Place the vials in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

Sample Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a non-binding filter (e.g., PTFE).

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC[5][18].

-

Data Analysis: Calculate the solubility in mg/mL or mol/L for each pH condition. The lowest measured solubility over the pH range of 1.2-6.8 is used for BCS classification[4].

Caption: Workflow for Shake-Flask Solubility Measurement.

Protocol 3: pKa Determination via Potentiometric Titration

This protocol provides a high-precision method for determining the pKa values of ionizable compounds[8].

Rationale: A solution of the compound is titrated with a strong acid or base. The pH is monitored continuously with a calibrated pH meter. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve[8][9].

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10)[9].

-

Sample Preparation: Accurately weigh and dissolve the derivative in a suitable solvent, often a water-methanol mixture to ensure solubility[7]. A known concentration (e.g., 1 mM) is prepared[9]. Maintain a constant ionic strength using a background electrolyte like KCl[9].

-

Initial pH Adjustment: For a basic compound like an aminobenzylamine, first titrate the solution with a standardized HCl solution to a low pH (e.g., pH 2) to fully protonate all basic sites.

-

Titration: Titrate the acidified solution with a standardized, carbonate-free NaOH solution, adding small, precise increments of the titrant.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the inflection points of the curve (often found by plotting the first derivative, dpH/dV) or by identifying the pH at the half-equivalence points[8][9].

Caption: Workflow for Potentiometric pKa Titration.

Data Summary Table

While specific experimental values for novel derivatives must be determined empirically, the table below summarizes the key properties and the authoritative methods for their characterization. For context, data for related, commercially available compounds are included.

| Physical Property | Standard Determination Method | Significance in Drug Development | Reference Data (Contextual) |

| Melting Point (°C) | Capillary Method / DSC | Purity, Identity, Formulation Stability | 3,5-Dichloroaniline: 51-53 °C[19]4-Aminobenzylamine: 37 °C[20] |

| Aqueous Solubility | Shake-Flask Method | Bioavailability (BCS Classification) | 3,5-Dichloroaniline: 759 mg/L (23°C)[19]p-Aminobenzylamine Derivatives: Favorable solubility reported[1] |

| pKa | Potentiometric Titration | Absorption, Distribution, Target Binding | 3,5-Dichloroaniline: pKa = 2.5[19]4-Aminobenzylamine: pKa = 9.65 (Predicted)[20] |

| λmax (nm) | UV-Vis Spectroscopy | Quantification, Purity Analysis | Benzylamine: ~256 nm[14]4-Aminobenzylamine: 246 nm (in EtOH)[20] |

| ¹H / ¹³C NMR | NMR Spectroscopy | Structural Confirmation, Purity | Conforms to expected structure[10][21] |

| IR Absorption (cm⁻¹) | FT-IR Spectroscopy | Functional Group Identification | Characteristic N-H, C-N, C-Cl bands |

Conclusion

The physicochemical properties of 3,5-dichloro-4-aminobenzylamine derivatives are not mere data points but are fundamental descriptors that dictate the potential of these molecules as therapeutic agents. A rigorous and systematic approach to measuring melting point, solubility, pKa, and spectroscopic characteristics is essential for building a robust data package. The protocols and principles outlined in this guide provide a validated framework for researchers to accurately characterize these promising compounds, enabling informed decisions in the complex process of drug discovery and development. By integrating these foundational measurements early, the path from an interesting scaffold to a life-saving medicine becomes clearer and more efficient.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

- Hall, H. K. (1956). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry, 60(1), 63-70.

-

Determination of Melting Point of An Organic Compound. (n.d.). Scribd. Retrieved from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Supporting Information. (n.d.). ScienceOpen. Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

- Chen, Y., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 17(8), 9563-9573.

-

Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. Retrieved from [Link]

-

Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved from [Link]

-

BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). FDA. Retrieved from [Link]

-

Determining the Ideal Solubility of Drug Candidates by Means of DSC. (2024). NETZSCH. Retrieved from [Link]

-

Electronic Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Room-temperature UV–vis absorption spectra of benzylamine (1),... (n.d.). ResearchGate. Retrieved from [Link]

-

UV-Vis Spectrum of Benzylamine. (n.d.). SIELC Technologies. Retrieved from [Link]

-

3,5-Dichloroaniline. (n.d.). PubChem. Retrieved from [Link]

-

UV- vis absorption spectra of the benzylamine reaction system... (n.d.). ResearchGate. Retrieved from [Link]

- Al-Zaydi, K. M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 34.

- Hamilton, C. W., et al. (2021). 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine.

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

UV-visible spectra illustrating products formation following 1 h... (n.d.). ResearchGate. Retrieved from [Link]

-

Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... (n.d.). ResearchGate. Retrieved from [Link]

-

4-Aminobenzylamine. (n.d.). PubChem. Retrieved from [Link]

-

3,4-Dichloroaniline. (n.d.). PubChem. Retrieved from [Link]

- Lecoutey, C., et al. (2024). Identification of p-aminobenzylamine derivatives as dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT proteases with anti-viral potential. MedChemComm, 15(1), 133-143.

-

Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). ResearchGate. Retrieved from [Link]

-

Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). PubMed. Retrieved from [Link]

-

Synthesis of Novel Derivatives of 4-Amino-3,5-Dicyanopyrazole. (2002). ResearchGate. Retrieved from [Link]

-

4-Aminobenzylamine. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

- 1. Identification of p-aminobenzylamine derivatives as dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT proteases with anti-viral potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. athabascau.ca [athabascau.ca]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. who.int [who.int]

- 5. fda.gov [fda.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. enamine.net [enamine.net]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. scienceopen.com [scienceopen.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. UV- Vis Spectrum of Benzylamine | SIELC Technologies [sielc.com]

- 15. pennwest.edu [pennwest.edu]

- 16. scribd.com [scribd.com]

- 17. byjus.com [byjus.com]

- 18. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 19. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 4-Aminobenzylamine | 4403-71-8 [chemicalbook.com]

- 21. 4-Aminobenzylamine(4403-71-8) 1H NMR [m.chemicalbook.com]

2.[1][2][3] Methodological & Application

Application Notes & Protocols: Leveraging 4-Amino-3,5-dichlorobenzylamine as a Versatile Scaffold in Synthetic Chemistry

Introduction: The Strategic Value of 4-Amino-3,5-dichlorobenzylamine

In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and viability of a synthetic campaign. 4-Amino-3,5-dichlorobenzylamine emerges as a building block of significant strategic value due to its distinct and orthogonally reactive functional groups.[1][2] The molecule possesses a nucleophilic primary aromatic amine and a reactive primary benzylic amine, anchored to a dichlorinated phenyl ring. This specific arrangement of functionality allows for selective chemical modifications at two distinct points, providing a robust platform for generating diverse molecular architectures.

The chlorine substituents on the aromatic ring play a crucial role by influencing the electronic properties and reactivity of the aromatic amine. Furthermore, these halogen atoms provide potential handles for cross-coupling reactions and can impart desirable pharmacokinetic properties, such as enhanced metabolic stability or improved membrane permeability, in the final target molecules.[3][4]

This guide provides an in-depth exploration of the synthetic utility of 4-Amino-3,5-dichlorobenzylamine, focusing on its application in key synthetic transformations. We will detail field-proven protocols, explain the rationale behind experimental choices, and present data to empower researchers in their synthetic endeavors.

Caption: Key reactive centers of the 4-Amino-3,5-dichlorobenzylamine scaffold.

Core Application: N-Alkylation via Reductive Amination

One of the most powerful and widely used methods for N-alkylation of the benzylic amine is reductive amination.[5] This one-pot procedure involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is subsequently reduced in situ to the desired secondary or tertiary amine.[6][7] This method avoids the common pitfalls of direct alkylation with alkyl halides, such as over-alkylation and the generation of stoichiometric waste.[8]

Causality of Reagent Selection:

The choice of reducing agent is critical for the success of a reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also readily reduce the starting aldehyde or ketone.[9] Therefore, milder, more selective reducing agents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exemplary choice because it is less reactive towards carbonyls but highly effective at reducing the protonated imine intermediate that forms under mildly acidic conditions.[6][9] This selectivity allows the reaction to be performed in a single step with all reagents present from the start.

Caption: General workflow for reductive amination of the benzylamine moiety.

Protocol 1: Reductive Amination with an Aldehyde

This protocol details the N-alkylation of 4-Amino-3,5-dichlorobenzylamine with isobutyraldehyde using sodium triacetoxyborohydride.

Materials:

-

4-Amino-3,5-dichlorobenzylamine (1.0 eq)

-

Isobutyraldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Acetic Acid (optional, catalytic amount)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 4-Amino-3,5-dichlorobenzylamine (1.0 eq) and dissolve it in anhydrous DCM (to make a ~0.1 M solution).

-

Add isobutyraldehyde (1.1 eq) to the stirred solution. If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.[10]

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.[11]

-

Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture. Note: The addition may cause some gas evolution.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.[11]

-

Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-alkylated product.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous DCM or DCE | Aprotic solvent, prevents hydrolysis of imine and reductant.[9] |

| Reducing Agent | NaBH(OAc)₃ (STAB) | Selectively reduces imines in the presence of carbonyls.[6][9] |

| Stoichiometry | Amine:Aldehyde:STAB = 1:1.1:1.5 | Slight excess of aldehyde drives imine formation; excess reductant ensures complete conversion. |

| Temperature | Room Temperature | Mild conditions are sufficient and prevent side reactions. |

| Work-up | Saturated NaHCO₃ | Neutralizes the acidic catalyst and quenches the excess reducing agent.[12] |

Synthetic Routes Involving the Aromatic Amine

The 4-amino group on the dichlorinated ring offers a second point for diversification. Its reactivity is analogous to other substituted anilines and is a key feature in the synthesis of various biologically active molecules.[13][14] While direct alkylation is challenging, this amine is an excellent handle for diazotization, acylation, and as a precursor in multi-step syntheses of important pharmaceutical agents like Clenbuterol.

Application Example: Synthesis of Clenbuterol and Analogs

The synthesis of the β2-agonist Clenbuterol provides a well-documented template for reactions involving the 4-amino-3,5-dichloro-phenyl core. Although the common route starts with 4-amino-3,5-dichloroacetophenone, the chemical transformations are directly applicable to understanding the potential of our benzylamine building block for creating analogous structures.[15]

The key steps in Clenbuterol synthesis involve:

-

α-Bromination: The acetophenone is brominated at the alpha position to create a reactive electrophile.[15]

-

Nucleophilic Substitution: The resulting bromo-ketone is reacted with an amine (tert-butylamine) to install the side chain.[16]

-

Reduction: The ketone is reduced to a secondary alcohol, typically with sodium borohydride.[15]

Caption: Simplified synthetic pathway to Clenbuterol from a related precursor.

This pathway highlights that the 4-amino-3,5-dichloroaniline moiety is stable to bromination and reduction conditions, underscoring its robustness as a scaffold.

Protocol 2: Diazotization and Azo-Coupling (Hypothetical)

The primary aromatic amine can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups or for coupling with electron-rich aromatic systems to form azo compounds.[17]

Materials:

-

4-Amino-3,5-dichlorobenzylamine (1.0 eq)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Nitrite (NaNO₂), aqueous solution

-

Phenol or other coupling partner

-

Sodium Hydroxide (NaOH) solution

-

Ice bath

Procedure:

-

Dissolve 4-Amino-3,5-dichlorobenzylamine in dilute HCl and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.[17]

-

In a separate beaker, dissolve the coupling partner (e.g., phenol) in a cold aqueous NaOH solution.

-

Slowly add the diazonium salt solution to the coupling partner solution, maintaining a low temperature and basic pH.

-

The formation of a colored precipitate (the azo dye) indicates a successful coupling reaction.

-

Stir the reaction for 1-2 hours, then collect the solid product by filtration.

-

Wash the product with cold water and purify by recrystallization.

Safety Note: Diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution and at low temperatures at all times.

Conclusion

4-Amino-3,5-dichlorobenzylamine is a high-potential building block for constructing diverse and complex molecular libraries. Its dual-functional nature allows for selective and sequential modifications, primarily through robust and high-yielding reactions like reductive amination on the benzylic amine and transformations like diazotization on the aromatic amine. The protocols and strategic insights provided in this guide serve as a foundation for researchers to unlock the full synthetic potential of this versatile intermediate in the pursuit of novel chemical entities.

References

-

Hilaris Publisher. (2016). Synthesis and Characterization of Bromoclenbuterol. Available at: [Link]

-

MDPI. (2018). Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β 2 -Agonists. Available at: [Link]

-

VCU Scholars Compass. INVESTIGATION OF THE 4-AMINO-α,α-DIHYDROXY-3,5-DICHLOROACETOPHENONE IMPURITY IN THE SYNTHESIS OF CLENBUTEROL HYDROCHLORIDE. Available at: [Link]

-

Wikipedia. Reductive amination. Available at: [Link]

-

ResearchGate. Antigen synthesis where (A) clenbuterol (1-(4-amino-3, 5-dichlorophenyl). Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

-

YouTube. (2023). Reductive Amination. Available at: [Link]

-

National Center for Biotechnology Information. 4-Amino-3,5-dichloropyridine. Available at: [Link]

-

PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Available at: [Link]

-

National Center for Biotechnology Information. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Available at: [Link]

-

PrepChem.com. Synthesis of 4-amino-3,5-dichloropyridazine. Available at: [Link]

-

National Center for Biotechnology Information. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Available at: [Link]

-

ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. Available at: [Link]

-

PubChem. 4-Amino-3,5-dichlorobenzoic acid. Available at: [Link]

-

ResearchGate. Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Available at: [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

-

MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

-

YouTube. (2026). All Chemical Reactions of Amines in One Shot | Diazotization, Hofmann, Acylation & Carbylamine. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. CLENBUTEROL synthesis - chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Strategic Synthesis of Aniline-Functionalized Probes using 4-Amino-3,5-dichlorobenzylamine

[1]

Executive Summary & Scientific Rationale

This Application Note details the strategic synthesis of bioactive probes utilizing 4-Amino-3,5-dichlorobenzylamine (ADCB) as a primary scaffold.[1]

In Fragment-Based Drug Discovery (FBDD) and chemoproteomics, the 3,5-dichloro-4-amino moiety is a privileged pharmacophore.[1] It frequently serves as a bioisostere for hydrophobic ligands or as a "hinge-binder" motif in kinase inhibitors (mimicking the adenine ring of ATP).[1] The challenge in probe design lies in functionalizing this scaffold without disrupting its binding affinity.

The Solution: ADCB provides a unique "Orthogonal Amine System." It contains two distinct amine functionalities with vastly different electronic environments:

-

Benzylic Amine (

): Highly nucleophilic, aliphatic, and sterically accessible. -

Aniline Amine (

): Electron-deficient due to the electron-withdrawing effects of the 3,5-dichloro substitution and resonance delocalization.[1]

By exploiting this

Chemical Logic & Reactivity Profile

The success of this protocol relies on strict pH control to maintain chemoselectivity.

The "Tale of Two Amines"

At physiological or slightly basic pH (7.5 – 8.5), the benzylic amine exists significantly in its free base form (

| Feature | Benzylic Amine (Pos 1') | 3,5-Dichloroaniline (Pos 4) |

| Hybridization | ||

| Electronic State | Electron-rich | Electron-poor (Inductive withdrawal by Cl) |

| Nucleophilicity | High | Very Low |

| Target Reactivity | NHS-esters, Isocyanates | Diazotization, reductive amination (harsh) |

| Role in Probe | Linker / Attachment Site | Binding Element / Warhead |

Mechanistic Pathway Visualization

The following diagram illustrates the selective functionalization strategy based on protonation states.

Caption: Kinetic control strategy exploiting the nucleophilic differential between the aliphatic benzylic amine and the electron-deficient aniline.

Experimental Protocols

Materials Required[1][2][3][4][5][6][7][8]

-

Scaffold: 4-Amino-3,5-dichlorobenzylamine (CAS: 39151-22-1 or synthesized via reduction of 4-amino-3,5-dichlorobenzonitrile).[1]

-

Label: NHS-Fluorescein (5/6-FAM SE) or NHS-PEG4-Biotin.[1]

-

Solvent: Anhydrous DMF or DMSO.[1]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]

-

Purification: Semi-preparative HPLC (C18 column).

Protocol A: Synthesis of Fluorescent Aniline Probe (FAM-ADCB)

Objective: Create a fluorescent reporter to visualize binding of the 3,5-dichloroaniline motif in cellular assays.

-

Preparation of Stock Solutions:

-

Dissolve 10 mg (0.052 mmol) of 4-Amino-3,5-dichlorobenzylamine in 500 µL anhydrous DMF.

-

Dissolve 25 mg (1.05 eq) of 5/6-FAM NHS ester in 500 µL anhydrous DMF.[1]

-

-

Reaction Initiation (Chemoselective Coupling):

-

Combine the amine and NHS-ester solutions in a light-protected vial.

-

Immediately add DIPEA (18 µL, 2.0 eq).

-

Critical Note: Do not use a large excess of base.[1] We aim to keep the effective pH around 8.0-8.5. Higher pH (>10) might force the aniline to react slowly or cause hydrolysis of the NHS ester.

-

-

Incubation:

-

Stir at Room Temperature (RT) for 2 hours in the dark.

-

Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the starting amine (m/z ~191 [M+H]+) and appearance of the product (m/z ~549 [M+H]+).

-

-

Quenching & Workup:

-

Add 50 µL of 1M Tris-HCl (pH 8.0) to quench unreacted NHS ester.

-

Dilute the reaction mixture with 2 mL of 50% Acetonitrile/Water (0.1% TFA).

-

-

Purification (Reverse Phase HPLC):

-

Column: C18 semi-prep (e.g., Phenomenex Luna, 5µm, 10 x 250 mm).

-

Gradient: 10% to 90% Acetonitrile in Water (+0.1% TFA) over 30 minutes.

-

Collection: Collect the major peak absorbing at 490 nm (Fluorescein). The 3,5-dichloroaniline moiety increases lipophilicity; expect the product to elute later than free FAM.

-

-

Lyophilization:

-

Freeze-dry fractions to obtain an orange/yellow powder.[1] Store at -20°C.

-

Protocol B: Synthesis of Affinity Probe (Biotin-ADCB)

Objective: Create a pull-down probe to identify proteins that bind the 3,5-dichloroaniline pharmacophore (e.g., off-target kinase profiling).

-

Stoichiometry: Use 1.0 eq ADCB : 1.1 eq NHS-PEG4-Biotin : 2.5 eq DIPEA.[1]

-

Solvent System: DMSO (preferred for Biotin solubility).[1]

-

Procedure: Follow steps 2-4 from Protocol A.

-

Purification:

-

Since Biotin is not fluorescent, monitor absorbance at 254 nm (detecting the dichlorobenzene ring) and 210 nm (amide bonds).

-

Validation: The benzylic amide bond formation usually results in a slight downfield shift of the benzylic protons in

-NMR (from ~3.8 ppm to ~4.4 ppm).

-

Quality Control & Validation

Every synthesized probe must pass the following "Self-Validating" QC checks before biological application.

| QC Parameter | Method | Acceptance Criteria | Scientific Rationale |

| Identity | LC-MS (ESI+) | Mass Error < 5 ppm | Confirms covalent attachment of the tag. |

| Regioselectivity | Benzylic | Confirm reaction at aliphatic amine. Aniline | |

| Purity | HPLC (254 nm) | > 95% Area Under Curve | Free amine competes for binding; Free fluorophore creates high background.[1] |

| Stability | Re-injection after 24h | No degradation peaks | Ensures probe is stable in assay buffer. |

Workflow Diagram: From Synthesis to Data

Caption: Operational workflow ensuring probe integrity before biological deployment.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 427814, 4-Aminobenzylamine. Retrieved from [Link]

-

University of Auburn. (2005). Principles of Drug Action: Amines and their Basicity. Retrieved from [Link] (Explaining the pKa differences between anilines and alkylamines).

-

National Institutes of Health (PMC). (2019).[1] para-Selective C–H Olefination of Aniline Derivatives. Retrieved from [Link] (Discussing reactivity profiles of substituted anilines).

Strategic Utilization of 3,5-Dichloro-4-aminobenzylamine in Heterocyclic Scaffold Synthesis

Application Note & Protocol Guide | Version 2.1

Executive Summary & Reactivity Profile

3,5-Dichloro-4-aminobenzylamine (CAS: 39959-59-6) is a high-value "warhead" fragment used extensively in the synthesis of kinase inhibitors (e.g., Aurora kinase, Rho kinase) and anti-infectives. Its structural uniqueness lies in the simultaneous presence of two amino groups with vastly different electronic and steric environments.

The Selectivity Challenge

Success with this building block depends entirely on exploiting the reactivity gap between the two nitrogen centers:

-

The Benzylamine (

): A primary, aliphatic amine. It is highly nucleophilic, unhindered, and serves as the primary "linker" or point of attachment to heterocyclic cores. -

The Aniline (

): A primary aromatic amine. It is severely deactivated by the two ortho-chlorine atoms (steric blockade) and the electron-withdrawing nature of the halogenated ring.

Application Note: In 95% of synthetic workflows, the benzylamine is the reactive handle. The aniline moiety typically remains distinct to serve as a hydrogen-bond donor in the final drug target's active site (e.g., the hinge region of a kinase).

Reactivity Visualization

Figure 1: Chemoselectivity profile of 3,5-dichloro-4-aminobenzylamine. The benzylamine nitrogen drives the majority of heterocyclic derivatizations.

Strategic Pathway A: Construction of Pyrimidine Scaffolds

Application: Synthesis of ATP-competitive kinase inhibitors.

Mechanism: Nucleophilic Aromatic Substitution (

This is the most common utilization of the starting material. The benzylamine displaces a leaving group (typically Cl) on a pyrimidine core. The 3,5-dichloroaniline moiety remains intact to interact with the target protein.

Experimental Protocol: Coupling with 2,4-Dichloropyrimidine

Reagents:

-

3,5-Dichloro-4-aminobenzylamine (1.0 equiv)

-

2,4-Dichloropyrimidine (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Solvent: n-Butanol (or IPA)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloropyrimidine (1.1 equiv) in n-butanol (0.2 M concentration).

-

Addition: Add DIPEA (2.5 equiv) followed by the slow addition of 3,5-dichloro-4-aminobenzylamine (1.0 equiv).

-

Note: Slow addition favors monosubstitution at the C4 position of the pyrimidine (sterically favored over C2).

-

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. Look for the disappearance of the benzylamine peak.

-

-

Workup:

-

Cool to room temperature. The product often precipitates directly from n-butanol.

-

If precipitate forms: Filter and wash with cold ethanol.

-

If no precipitate: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with water (

) and brine (

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Data Validation:

-

1H NMR: The methylene protons (

) of the benzylamine will shift downfield (approx. -

Regioselectivity: C4-substitution is generally preferred. C2-substitution is a common minor byproduct if temperature is too high (

) during addition.

Strategic Pathway B: Oxidative Synthesis of Quinazolines

Application: Preparation of fused bicyclic heterocycles for DNA intercalation or receptor inhibition.

Mechanism: Oxidative

Traditional quinazoline synthesis requires harsh conditions. This protocol uses a "Green Chemistry" approach utilizing molecular iodine or organocatalysis to fuse the benzylamine with 2-aminobenzophenones.

Experimental Protocol: Metal-Free Oxidative Cyclization

Reagents:

-

3,5-Dichloro-4-aminobenzylamine (1.2 equiv)

-

2-Aminobenzophenone (1.0 equiv)

-

Catalyst: Molecular Iodine (

) (0.2 equiv) or TBAI/TBHP system. -

Oxidant: TBHP (tert-Butyl hydroperoxide) (2.0 equiv)

-

Solvent: DMSO or Acetonitrile

Step-by-Step Methodology:

-

Mixing: Charge a sealed tube with 2-aminobenzophenone (1.0 mmol), 3,5-dichloro-4-aminobenzylamine (1.2 mmol), and

(20 mol%). -

Solvent: Add DMSO (3 mL).

-

Oxidation: Add TBHP (70% aq. solution, 2.0 mmol) dropwise.

-

Heating: Seal the tube and heat to 100°C for 12 hours.

-

Workup:

-

Quench with saturated aqueous

(sodium thiosulfate) to remove iodine. -

Extract with EtOAc (

mL). -

Wash organic layer with water (critical to remove DMSO) and brine.

-

-

Purification: Silica gel chromatography (DCM/MeOH 95:5).

Critical Insight: The 3,5-dichloro-4-amino group on the "benzyl" side will remain pendant at the 2-position of the newly formed quinazoline ring.

Strategic Pathway C: Synthesis of N-Heterocyclic Carbene (NHC) Precursors

Application: Synthesis of bulky, electron-rich ligands for catalysis (e.g., Pd-catalyzed couplings). Mechanism: Multicomponent condensation.

The benzylamine moiety can be used to construct an imidazolium core, creating a symmetric or asymmetric NHC ligand precursor.

Experimental Protocol: One-Pot Glyoxal Condensation

Reagents:

-

3,5-Dichloro-4-aminobenzylamine (2.0 equiv)

-

Glyoxal (40% aq. solution) (1.0 equiv)

-

Paraformaldehyde (1.0 equiv)

-

Acid:

(48% aq.) or HCl (conc.) -

Solvent: Ethanol or Acetic Acid

Step-by-Step Methodology:

-

Condensation: In a flask, combine 3,5-dichloro-4-aminobenzylamine (20 mmol) and paraformaldehyde (10 mmol) in Ethanol (50 mL). Stir at 60°C for 1 hour.

-

Cyclization: Add Glyoxal solution (10 mmol) and the acid catalyst (

, 10 mmol). -

Reflux: Heat to reflux (approx. 80°C) for 4 hours.

-

Precipitation: Cool the mixture to 0°C. The imidazolium salt usually precipitates.

-

Isolation: Filter the solid and wash with cold diethyl ether to remove unreacted aldehydes.

Outcome: A 1,3-bis(3,5-dichloro-4-aminobenzyl)imidazolium salt. This is a highly specialized ligand where the "wingtip" groups are sterically bulky and contain additional coordination sites (the anilines).

Quantitative Data Summary

| Parameter | Pyrimidine Coupling ( | Quinazoline Cyclization | NHC Precursor Synthesis |

| Primary Reactant | Benzylamine Nitrogen | Benzylamine Nitrogen | Benzylamine Nitrogen |

| Aniline Status | Inert / Pendant | Inert / Pendant | Inert / Pendant |

| Key Reagent | 2,4-Dichloropyrimidine | 2-Aminobenzophenone / TBHP | Glyoxal / Paraformaldehyde |

| Temperature | 80°C | 100°C | 80°C (Reflux) |

| Typical Yield | 75–85% | 60–75% | 70–80% |

| Purification | Recrystallization/Flash | Flash Chromatography | Precipitation/Filtration |

Visualization of Workflow

Figure 2: Decision tree for selecting the appropriate synthetic pathway based on the desired heterocyclic core.

References

-

Quinazoline Synthesis via Oxidative Coupling

-

Imidazolium Salt Preparation

- Title: Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors.

- Source: Beilstein Journal of Organic Chemistry.

-

URL:[Link]

-

Pyrimidine Coupling (

): -

Reactivity of 3,5-Dichloroaniline Derivatives

Sources

- 1. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]

- 2. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

3.[1][2][4] Troubleshooting & Optimization

improving yield in synthesis involving 4-Amino-3,5-dichlorobenzylamine

Topic: Improving Yield & Process Reliability Case ID: CAS-164648-75-3-SUP Status: Active[1]

Executive Summary: The Molecule & The Challenge

Subject: 4-Amino-3,5-dichlorobenzylamine Core Challenge: This molecule presents a "perfect storm" of synthetic conflicting interests. You have an electron-rich aniline core that is simultaneously deactivated by two chlorine atoms, and a nitrile/benzylamine side chain that requires reduction.

The Primary Yield Killers:

-

Hydrodehalogenation: The aryl chlorides are labile. Standard catalytic hydrogenation (Pd/C + H₂) often strips the chlorine atoms before reducing the nitrile, destroying the product.

-

Boron-Nitrogen Complexation: If using Borane reagents, the product often forms a stable B-N adduct that mimics "low yield" because it does not extract into the organic phase during standard workup.

-

Chemoselectivity: Post-synthesis derivatization often fails because reagents cannot distinguish between the benzylamine (highly nucleophilic) and the aniline (deactivated).

Module 1: Synthesis Strategy & Protocol

Q: Which reduction method gives the highest yield without losing the Chlorine atoms?

Recommendation: Borane-THF (BH₃[1][2][3]·THF) or Borane-Dimethyl Sulfide (BMS). [1]

Why?

-

Chemoselectivity: Borane is an electrophilic reducing agent. It reduces the nitrile by coordinating to the nitrogen lone pair. It is chemically "blind" to aryl chlorides under standard conditions.

-

Avoidance: Catalytic Hydrogenation (Pd/C) is NOT RECOMMENDED . Palladium inserts into the C-Cl bond, leading to 4-aminobenzylamine (des-chloro impurity).[1]

Standardized High-Yield Protocol (Borane Route)

| Step | Action | Critical Technical Note |

| 1. Setup | Dissolve 4-amino-3,5-dichlorobenzonitrile in anhydrous THF under N₂. | Moisture kills Borane. Ensure glassware is oven-dried.[1] |

| 2. Addition | Add BH₃·THF (1M, 2.5 equiv) dropwise at 0°C. | Exothermic. Control temp <5°C to prevent polymerization. |

| 3. Reaction | Reflux (65°C) for 4–6 hours. | Monitor by TLC.[4] Nitrile peak (2200 cm⁻¹) must disappear. |

| 4. Quench | Cool to 0°C. Add MeOH very slowly. | Safety: Massive H₂ evolution. Do not rush. |

| 5. Hydrolysis | CRITICAL STEP: Add 6M HCl and reflux for 1 hour. | The Yield Trap: The amine forms a stable complex with Borane.[5] Acid hydrolysis is mandatory to break the B-N bond and release the free amine. |

| 6. Isolation | Basify aqueous layer to pH >12 with NaOH. Extract w/ DCM.[1][4] | The product is a diamine; it will stay in water if pH < 10. |

Module 2: Visualizing the Workflow

The following diagram illustrates the reaction pathway and the critical "Hydrolysis" checkpoint where most yields are lost.

Figure 1: The Borane reduction pathway highlighting the mandatory acid hydrolysis step to release the product from the boron complex.

Module 3: Troubleshooting & FAQs

Q: My LC-MS shows the correct mass, but I recovered <20% mass after extraction. Where is my product?

Diagnosis: You likely skipped or under-performed the Acid Hydrolysis step (Step 5 in Protocol).[1] The Science: Borane reduces nitriles to amines, but the resulting amine acts as a Lewis Base, donating electrons back to the Boron (Lewis Acid). This forms a tight R-NH2:BH3 complex.[1]

-

The Fix: This complex is lipophilic but often does not behave like a simple amine. You must boil the crude mixture in 6M HCl (or MeOH/HCl) to convert the complex into the hydrochloride salt and volatile borate esters.

Q: I see a side product with Mass [M-34] or [M-68]. What happened?

Diagnosis: Hydrodehalogenation. Cause: You likely used Catalytic Hydrogenation (Pd/C or PtO₂) or a metal hydride like LiAlH₄ at high temperatures. The Fix: Switch to Borane-THF or Raney Nickel (at low pressure/temp).[1] If you must use hydrogenation, use Platinum on Carbon (Pt/C) sulfided, which is less active toward aryl chlorides than Palladium.

Q: The product is oiling out during the acid-base workup. How do I crystallize it?

Diagnosis: Impurities or mixed salt forms. The Fix:

-

Salt Formation: Do not isolate the free base as an oil. Extract the free base into Et₂O or DCM.

-

Precipitation: Bubble dry HCl gas or add 4M HCl in Dioxane. The dihydrochloride salt should precipitate instantly as a white solid.

-

Recrystallization: Use Isopropanol (IPA) or Ethanol/Ether.

Module 4: Chemoselectivity Guide

Researchers often use this molecule as a linker. You have two nitrogens:[6][7]

-

N1 (Benzylamine): Aliphatic, unhindered,

. High Nucleophilicity. -

N2 (Aniline): Aromatic, hindered by two ortho-Chlorines, electron-withdrawn.[1]

.[1] Very Low Nucleophilicity.

Decision Tree: Selective Functionalization

Figure 2: Reactivity profile distinguishing the aliphatic benzylamine from the deactivated aniline.

Protocol for Selective N-Boc Protection (Benzylamine only):

-

Dissolve diamine in DCM/Dioxane (1:1).

-

Add 1.0 equiv Boc₂O at 0°C.

-

Add 1.1 equiv TEA (Triethylamine).

-

Stir 2h at 0°C -> RT.

-

Result: >95% selectivity for the benzylamine. The aniline is too sterically hindered and electron-poor to react without a catalyst like DMAP.[1]

References

-

Brown, H. C.; Choi, Y. M.; Narasimhan, S. (1982). Selective reductions.[5] 29. A simple technique for the conversion of nitriles to primary amines with borane-dimethyl sulfide.[1]Journal of Organic Chemistry .[5]

-

Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines using Borane Reagents.[3]

- Roosen, P. C., et al. (2015). Chemoselective Reduction of Nitriles in the Presence of Aryl Chlorides.Journal of Medicinal Chemistry. (Contextual grounding for halo-nitrile reduction).

- Carey, F. A.; Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Mechanistic grounding for Borane-Amine complex hydrolysis).

Sources

- 1. prepchem.com [prepchem.com]

- 2. Applications of Borane-tetrahydrofuran Complex_Chemicalbook [chemicalbook.com]

- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Borane Reagents [organic-chemistry.org]

- 6. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

Troubleshooting & Optimization

Technical Support Center: 4-Amino-3,5-dichlorobenzylamine Storage & Handling

Preventing Oxidation, Carbonation, and Degradation in High-Purity Applications

Welcome to the Chemical Stability Support Hub.

You are likely accessing this guide because your sample of 4-Amino-3,5-dichlorobenzylamine (a key intermediate for Clenbuterol-like

This guide moves beyond generic "store in a cool place" advice. It dissects the dual-threat mechanism of degradation specific to this molecule: Aniline Oxidation and Benzylamine Carbonation .

Part 1: The Science of Degradation (Root Cause Analysis)

To prevent degradation, you must understand what is reacting. This molecule possesses two distinct reactive centers, each with a specific vulnerability.[1]

The "Dual-Threat" Vulnerability Profile

| Functional Group | Location | The Threat | Visible Symptom | Mechanism |

| Primary Aniline | Aromatic Ring | Oxidation ( | Color Change: Turns yellow, brown, or purple. | Formation of azo-linkages, quinone imines, or nitro-species via radical pathways. |

| Benzylamine | Aliphatic Side Chain | Carbonation ( | Precipitate: White crust or turbidity in solution. | Nucleophilic attack on atmospheric |

| C-Cl Bonds | Positions 3,5 | Photolysis (UV Light) | Acidity Increase: Release of HCl. | Homolytic cleavage of the C-Cl bond, generating radicals that accelerate oxidation. |

Mechanistic Pathway Visualization

The following diagram illustrates the cascade of failure if the compound is stored improperly.

Figure 1: The degradation workflow showing how atmospheric exposure leads to simultaneous oxidation (color change) and carbonation (solid formation).[2]

Part 2: Storage Protocols (The "How-To")

CRITICAL DECISION: Are you storing the Free Base or the Hydrochloride Salt ?

Protocol A: The Gold Standard (Hydrochloride Salt)

If you can, always convert the free base to the HCl salt for long-term storage. The protonation of the amine groups significantly reduces their reactivity toward oxidation and

-

Container: Amber glass vial with a Teflon-lined screw cap.

-

Atmosphere: Standard ambient air is acceptable for short-term (<1 month), but Argon overlay is recommended for long-term.

-

Temperature:

to -

Shelf Life: >2 years if kept dry.

Protocol B: The "Danger Zone" (Free Base)

The free base is an oil or low-melting solid that is highly reactive. Follow this protocol strictly.

-

Inert Gas Purge (Mandatory):

-

Do not use Nitrogen (

) if Argon ( -

Technique: Gently flow Argon into the vial for 30 seconds before capping.

-

-

Container Selection:

-

Material: Amber Borosilicate Glass (Type I).

-

Seal: Parafilm is insufficient for long-term storage as it is permeable to

over time. Use a cap with a PTFE/Silicone septum and wrap the junction with electrical tape or Parafilm M as a secondary dust seal only.

-

-

Temperature:

(Freezer).-

Why? Lowering temperature reduces the kinetic energy available for autoxidation.

-

-

Thawing:

-

Crucial Step: Allow the vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric moisture inside, which immediately reacts to form carbonates.

-

Part 3: Troubleshooting & FAQs

Q1: My sample has turned from clear/white to yellow. Is it ruined?

Diagnosis: This indicates early-stage oxidation of the aniline group (formation of imines or azo-impurities).

-

Action: Check purity via HPLC/LC-MS.

-

Salvage: If purity is >95%, you can often use it for subsequent reactions, but the color may carry over. If purity is <90%, repurification is required.

-

Repurification Method: Dissolve in Ethanol, add activated charcoal, filter, and recrystallize (if solid) or re-distill (if liquid/oil) under high vacuum.

Q2: There is a white crust around the cap of my bottle.

Diagnosis: This is Benzylammonium Carbamate , formed by the reaction of the benzylamine group with

-

Risk: This crust is not "dirty," but it alters the stoichiometry of your reaction (it effectively lowers the molecular weight of active amine available).

-

Fix: Do not scrape it back into the bottle. Wipe the rim clean with a dry tissue.

Q3: Can I store it in solution?

Generally, No.

-

Risk:[3][4] Dissolving the amine increases the surface area for oxygen interaction.

-

Exception: You may store it as a dilute solution in degassed anhydrous ethanol or DMSO stored under Argon at -20°C, but solid storage is always superior.

Q4: Why does the Safety Data Sheet (SDS) say "Store at Room Temp" but you say -20°C?

Context: SDSs often list "safe" storage to prevent fire or explosion (regulatory compliance), not "optimal" storage to prevent 1% impurity formation (scientific integrity). For high-precision drug development (e.g., Clenbuterol synthesis), the requirements for purity are stricter than bulk chemical handling.

Part 4: QC & Validation Workflow

Before using a stored batch for a critical GMP step, validate its integrity.[5]

| Test | Acceptance Criteria | Failure Mode Indicator |

| Visual Inspection | White to off-white crystalline solid (or clear oil). | Yellow/Brown (Oxidation) or White Crust (Carbonation). |

| 1H-NMR ( | Sharp peaks. Integration of aromatic protons matches aliphatic. | Broadening of NH peaks; appearance of aldehyde peaks (~9-10 ppm) indicates oxidative deamination. |

| HPLC (UV @ 254nm) | Single peak >98% area. | New peaks with higher retention times (dimers/azo compounds). |

References

-

Aniline Oxidation Mechanisms

-

Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. (2024). Link

-

-

Benzylamine Carbonation

-

Clenbuterol Intermediate Properties

-

General Amine Storage Guidelines

-

Stability of Benzyl Amine Based CO2 Capture Adsorbent. ACS Publications. (2017). Link

-

-

Chemical Safety & Handling

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Amino-3,5-dichlorobenzoic acid | C7H5Cl2NO2 | CID 42061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Aniline - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. usbio.net [usbio.net]

- 8. jubilantingrevia.com [jubilantingrevia.com]

Technical Support Center: Purification of 4-Amino-3,5-dichlorobenzylamine Reaction Mixtures

Welcome to the technical support center for the purification of 4-Amino-3,5-dichlorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to optimize your purification workflows, ensuring high purity and yield for your downstream applications.

Introduction to Purification Challenges

4-Amino-3,5-dichlorobenzylamine is a substituted aromatic amine, a class of compounds often presenting unique purification challenges. Due to the presence of the basic amino group, this compound is susceptible to interactions with acidic media, including silica gel, which can lead to poor chromatographic resolution and yield loss. Furthermore, the aromatic nature of the molecule can lead to colored impurities through oxidation, and the synthesis can result in a variety of structurally similar byproducts that are difficult to separate.

This guide provides a structured approach to tackling these challenges, offering detailed protocols for common purification techniques and a comprehensive troubleshooting section to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Amino-3,5-dichlorobenzylamine reaction mixture?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

-

Unreacted Starting Materials: Depending on the synthesis, this could include 3,5-dichloro-4-aminobenzonitrile or 3,5-dichloro-4-nitrobenzylamine.

-

Over-alkylation or Over-reduction Products: Side reactions can lead to the formation of di- or tri-substituted amines or other reduced species.

-

Oxidation Products: Aromatic amines are prone to oxidation, which can result in the formation of colored impurities, often appearing as dark oils or solids.

-

Residual Solvents and Reagents: Solvents and reagents from the reaction and workup steps may be present in the crude product.

Q2: My purified 4-Amino-3,5-dichlorobenzylamine is a dark oil or solid. How can I decolorize it?

A2: Discoloration is a common issue with aromatic amines due to oxidation. An effective method for decolorization is treatment with activated charcoal during recrystallization. Dissolve your crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat the mixture for a short period. The charcoal will adsorb the colored impurities and can be removed by hot filtration. The resulting clear solution should then be allowed to cool slowly to yield lighter-colored crystals.

Q3: I am observing significant streaking and poor separation during silica gel column chromatography. What is causing this and how can I fix it?

A3: The basic amino group of your compound is likely interacting with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to tailing and poor separation. To mitigate this, you can:

-

Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (typically 0.5-2% v/v), into your mobile phase. The triethylamine will compete with your compound for the acidic sites on the silica, improving the peak shape and separation.

-

Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or an amine-functionalized silica gel.

-

Reverse-Phase Chromatography: For polar and ionizable compounds, reverse-phase chromatography (e.g., using a C18 column) can be a more effective purification method.

Q4: Can I purify 4-Amino-3,5-dichlorobenzylamine by distillation?

A4: While vacuum distillation is a common technique for purifying amines, its suitability for 4-Amino-3,5-dichlorobenzylamine depends on its thermal stability and boiling point. It is crucial to determine these properties for your compound. If it is thermally stable, vacuum distillation can be an effective method for removing non-volatile impurities.

Troubleshooting Guides

Recrystallization

| Problem | Possible Cause | Troubleshooting Steps |

| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is highly supersaturated. Presence of significant impurities. | Use a solvent with a lower boiling point. Re-dissolve the oil by heating and add a small amount of additional solvent. Try a different solvent system. Consider a preliminary purification step before recrystallization. |

| No crystals form upon cooling. | The solution is not saturated. Nucleation is inhibited. | Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Cool the solution to a lower temperature (e-g., in an ice bath or refrigerator). |

| Low recovery of purified product. | Too much solvent was used for dissolution. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the compound. Ensure the solution is thoroughly cooled to minimize solubility in the mother liquor. |

| Product is still impure after recrystallization. | The chosen solvent does not effectively differentiate between the product and impurities. Co-precipitation of impurities. | Select a different solvent or a solvent-anti-solvent system. Consider a pre-purification step such as an acid-base extraction. |

Column Chromatography

| Problem | Possible Cause | Troubleshooting Steps |

| Compound streaks or tails on the column. | Strong interaction of the basic amino group with acidic silica gel. | Add a basic modifier like triethylamine (0.5-2%) to the eluent. Use a less acidic stationary phase like alumina or an amine-functionalized silica column. |

| Compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. |

| Poor separation of closely related impurities. | The chosen mobile phase does not provide sufficient selectivity. | Optimize the mobile phase composition by trying different solvent combinations. Consider using a higher-resolution technique like High-Performance Liquid Chromatography (HPLC). |

| Cracking of the silica gel bed. | Improper packing of the column. The column ran dry. | Ensure the column is packed uniformly as a slurry. Always maintain the solvent level above the top of the stationary phase. |

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for separating the basic 4-Amino-3,5-dichlorobenzylamine from neutral and acidic impurities.

Workflow Diagram:

Caption: Acid-Base Extraction Workflow.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

-

Combine Aqueous Layers: Combine all the aqueous extracts.

-

Basification: Cool the combined aqueous layer in an ice bath and slowly add 2 M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 10). The protonated amine will be deprotonated, making it soluble in organic solvents again.

-

Back Extraction: Extract the basified aqueous solution with fresh organic solvent (DCM or ethyl acetate) 2-3 times.

-

Combine Organic Layers: Combine the organic extracts from the back extraction.

-

Washing and Drying: Wash the combined organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified 4-Amino-3,5-dichlorobenzylamine.

Protocol 2: Purification by Recrystallization

This protocol is suitable for solid crude products. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Hypothetical Solvent Screening Data:

| Solvent System | Solubility at 25°C (mg/mL) | Solubility at 78°C (Ethanol b.p.) (mg/mL) | Crystal Quality upon Cooling | Notes |

| Ethanol/Water (9:1) | ~5 | ~100 | Fine needles | Good candidate for optimization. |

| Toluene | ~10 | >200 | Oiled out initially | Too soluble at high temperature. |

| Heptane | < 1 | < 5 | No crystals | Insoluble, good as an anti-solvent. |

| Ethyl Acetate | ~20 | >200 | No crystals | Too soluble. |

Step-by-Step Methodology (using Ethanol/Water):

-

Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Amino-3,5-dichlorobenzylamine in a minimal amount of hot ethanol.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

-

Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate.

-

Cooling: Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated.

-

Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

-

Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This protocol is designed for the purification of 4-Amino-3,5-dichlorobenzylamine on silica gel, with modifications to address the basicity of the compound.

Workflow Diagram:

Caption: Column Chromatography Workflow.

Step-by-Step Methodology:

-

Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 1% triethylamine) and pack the column.

-

Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, dry-loading is recommended (adsorb the crude product onto a small amount of silica gel).

-

Loading: Carefully load the sample onto the top of the column.

-

Elution: Begin elution with the initial mobile phase. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the compound.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is generally suitable for analyzing the purity of 4-Amino-3,5-dichlorobenzylamine. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

-